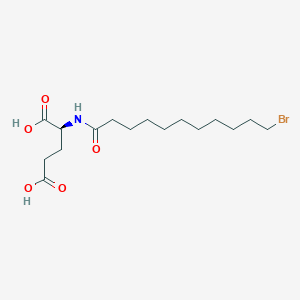
N-(11-Bromoundecanoyl)-L-glutamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(11-Bromoundecanoyl)-L-glutamic acid is a compound that combines the properties of 11-bromoundecanoic acid and L-glutamic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(11-Bromoundecanoyl)-L-glutamic acid typically involves the reaction of 11-bromoundecanoic acid with L-glutamic acid. One common method involves the use of 11-bromoundecanoyl chloride, which is prepared by reacting 11-bromoundecanoic acid with thionyl chloride. The resulting 11-bromoundecanoyl chloride is then reacted with L-glutamic acid in the presence of a base such as triethylamine to form this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-(11-Bromoundecanoyl)-L-glutamic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 11-bromoundecanoyl moiety can be substituted with other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 11-bromoundecanoic acid and L-glutamic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions typically occur under mild conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, reacting with an amine would yield an amide derivative.
Hydrolysis: The major products are 11-bromoundecanoic acid and L-glutamic acid.
科学研究应用
N-(11-Bromoundecanoyl)-L-glutamic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: It can be used in the production of specialty chemicals and materials
作用机制
The mechanism of action of N-(11-Bromoundecanoyl)-L-glutamic acid is not well-documented. its effects are likely related to its ability to interact with biological membranes due to its amphiphilic nature. The bromine atom may also play a role in its reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
11-Bromoundecanoic acid: A precursor in the synthesis of N-(11-Bromoundecanoyl)-L-glutamic acid.
L-Glutamic acid: An amino acid that is part of the structure of this compound.
11-Bromo-1-undecanol: Another brominated compound with similar properties.
Uniqueness
This compound is unique due to its combination of a brominated fatty acid and an amino acid. This structure imparts unique properties, such as amphiphilicity and potential reactivity, making it useful in various applications.
属性
CAS 编号 |
675603-06-2 |
|---|---|
分子式 |
C16H28BrNO5 |
分子量 |
394.30 g/mol |
IUPAC 名称 |
(2S)-2-(11-bromoundecanoylamino)pentanedioic acid |
InChI |
InChI=1S/C16H28BrNO5/c17-12-8-6-4-2-1-3-5-7-9-14(19)18-13(16(22)23)10-11-15(20)21/h13H,1-12H2,(H,18,19)(H,20,21)(H,22,23)/t13-/m0/s1 |
InChI 键 |
DRUBNMYMVUOWGG-ZDUSSCGKSA-N |
手性 SMILES |
C(CCCCCBr)CCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O |
规范 SMILES |
C(CCCCCBr)CCCCC(=O)NC(CCC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


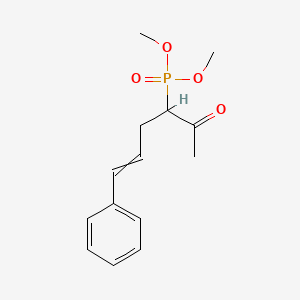
![2,2'-(1H-Pyrrole-2,5-diyl)bis{N-[(pyridin-2-yl)methyl]acetamide}](/img/structure/B12533274.png)
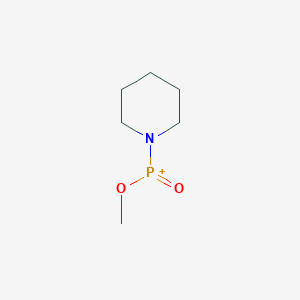
![2-{[(4-Chlorophenyl)methyl]amino}ethane-1-thiol](/img/structure/B12533280.png)
silane](/img/structure/B12533281.png)
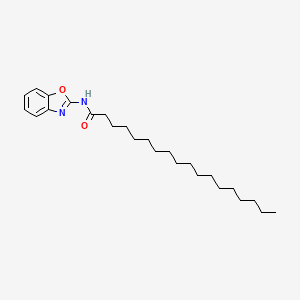
![N-(1H-Benzimidazol-2-yl)-1-[4-(trifluoromethyl)phenyl]methanimine](/img/structure/B12533289.png)
![1-[(4-Methylbenzene-1-sulfonyl)amino]hexan-2-yl thiocyanate](/img/structure/B12533291.png)

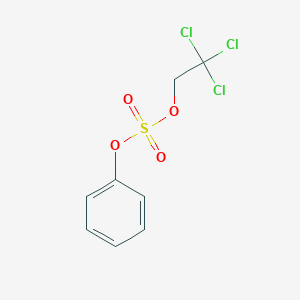
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide](/img/structure/B12533316.png)
![2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(pent-3-en-1-yl)benzene](/img/structure/B12533328.png)


